molecular formula C8H6ClFN2 B129231 2-(chloromethyl)-5-fluoro-1H-benzimidazole CAS No. 156144-42-2

2-(chloromethyl)-5-fluoro-1H-benzimidazole

Cat. No.: B129231
CAS No.: 156144-42-2
M. Wt: 184.6 g/mol
InChI Key: UNFCWWHNSUKYSH-UHFFFAOYSA-N
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Description

2-(chloromethyl)-5-fluoro-1H-benzimidazole is a heterocyclic compound that features a benzimidazole core substituted with a chloromethyl group at the 2-position and a fluorine atom at the 5-position. Benzimidazoles are known for their diverse biological activities and are commonly found in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(chloromethyl)-5-fluoro-1H-benzimidazole typically involves the cyclization of ortho-phenylenediamine with chloroacetic acid in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the benzimidazole ring .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2-(chloromethyl)-5-fluoro-1H-benzimidazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding benzimidazole N-oxides and reduction to form benzimidazole derivatives with altered electronic properties.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products:

    Substitution Products: Various substituted benzimidazoles depending on the nucleophile used.

    Oxidation Products: Benzimidazole N-oxides.

    Reduction Products: Reduced benzimidazole derivatives.

Scientific Research Applications

2-(chloromethyl)-5-fluoro-1H-benzimidazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

    2-(chloromethyl)-1H-benzimidazole: Lacks the fluorine atom, resulting in different biological activity and chemical properties.

    5-fluoro-1H-benzimidazole: Lacks the chloromethyl group, affecting its reactivity and applications.

Uniqueness: 2-(chloromethyl)-5-fluoro-1H-benzimidazole is unique due to the presence of both the chloromethyl and fluorine substituents, which confer distinct chemical reactivity and biological activity. This dual substitution pattern enhances its versatility in various applications compared to its analogs .

Properties

IUPAC Name

2-(chloromethyl)-6-fluoro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFN2/c9-4-8-11-6-2-1-5(10)3-7(6)12-8/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFCWWHNSUKYSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80465734
Record name 2-(chloromethyl)-5-fluoro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80465734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156144-42-2
Record name 2-(chloromethyl)-5-fluoro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80465734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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